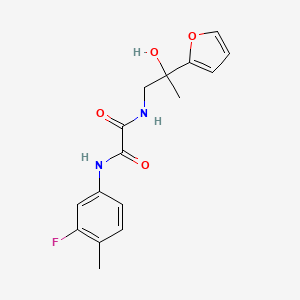

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c1-10-5-6-11(8-12(10)17)19-15(21)14(20)18-9-16(2,22)13-4-3-7-23-13/h3-8,22H,9H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSMRVLIGQJOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CO2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Preparation of 3-fluoro-4-methylphenylamine: This intermediate can be synthesized through the nitration of 3-fluoro-4-methylbenzene, followed by reduction of the nitro group to an amine.

Synthesis of 2-(furan-2-yl)-2-hydroxypropylamine: This intermediate can be prepared by the reaction of furfural with a suitable amine, followed by reduction.

Formation of the oxalamide linkage: The final step involves the reaction of the two intermediates with oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antiviral Oxalamides

and describe oxalamide derivatives targeting HIV entry inhibition. Key comparisons:

Umami Flavoring Oxalamides

Compounds like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are approved flavor enhancers (FEMA 4233) .

| Compound Name | Substituents | Regulatory Status | NOEL (mg/kg/day) |

|---|---|---|---|

| S336 | Dimethoxybenzyl, pyridyl-ethyl | Approved globally | 100 |

| Target Compound | Fluoromethylphenyl, furan-hydroxypropyl | Undocumented | N/A |

- However, hydroxypropyl could improve aqueous solubility .

Adamantane-Based Oxalamides

describes adamantyl-substituted oxalamides (e.g., N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide ) with high melting points (>210°C) and purity (>90%) .

Toxicological and Metabolic Considerations

highlights that oxalamide flavoring agents undergo hydrolysis, oxidation, and glucuronidation, with high-capacity metabolic pathways minimizing toxicity risks . For example:

- N1-(2-methoxy-4-methylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (NOEL = 100 mg/kg/day).

The target compound’s fluorine and furan groups may alter its metabolic fate compared to these analogs, necessitating specific toxicological studies.

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a synthetic organic compound notable for its oxalamide structure, which incorporates a fluorinated aromatic group and a furan moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 334.34 g/mol. The presence of the fluorine atom enhances its electronic properties, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.34 g/mol |

| CAS Number | 1798540-22-3 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the oxalamide backbone : This is achieved by reacting oxalyl chloride with an appropriate amine.

- Introduction of the 3-fluoro-4-methylphenyl group : This is done via nucleophilic substitution using a fluorinated aromatic compound.

- Attachment of the furan-containing hydroxypropyl group : This step may require protection and deprotection strategies to ensure correct attachment.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan rings can demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

In vitro studies suggest that this compound may exhibit antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound's ability to induce apoptosis or inhibit cell cycle progression is under investigation, potentially linked to its interaction with specific cellular targets.

The biological activity of this compound is hypothesized to stem from its structural features:

- Fluorine Atom : Enhances binding affinity to biological targets.

- Furan Ring : Participates in π-π interactions, which are crucial for binding to proteins or enzymes.

- Hydroxypropyl Group : Capable of forming hydrogen bonds, contributing to the overall stability and efficacy of the compound.

Case Studies

- Antibacterial Efficacy : A study on similar oxalamides demonstrated effective inhibition against E. coli with MIC values ranging from 62.5 µg/mL to 78.12 µg/mL, suggesting potential for this compound in treating resistant bacterial infections.

- Anticancer Properties : Research involving derivatives showed IC50 values indicating significant cytotoxicity against cancer cell lines, thus supporting further exploration into this compound's therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.